molecular formula C15H15ClF3NO B1470891 (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1443980-52-6

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B1470891
M. Wt: 317.73 g/mol
InChI Key: OLSYIYVHAZMYFA-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound. It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .

Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis of derivatives related to the compound, evaluating their antimicrobial activity. The synthesis involved a mixture of related compounds heated under reflux conditions, with the products showing interesting antimicrobial activity against selected strains (Chaudhari, 2012).

Chiral Discrimination

Another research explored chiral discrimination capabilities using a stationary phase derived from amylose for the separation of enantiomers of a closely related compound. This study highlights the compound's relevance in enantioselective processes, suggesting potential applications in chiral resolution and analysis (Bereznitski et al., 2002).

Corrosion Inhibition

Research on corrosion inhibition demonstrated that derivatives of this compound effectively protect mild steel in hydrochloric acid medium, attributing high inhibition efficiency to the adsorption of these compounds on the steel surface. This implies its potential application in materials protection and preservation (Bentiss et al., 2009).

Synthesis of Intermediates for Drug Development

A study described the preparation of an intermediate useful in the synthesis of Z-unsaturated N-methoxy-N-methylamides, showcasing the compound's application in the development of pharmaceutical intermediates (Smith et al., 2005).

Biocatalysis

An investigation into the biocatalytic production of enantiopure compounds using Lactobacillus senmaizuke demonstrated the compound's role in synthesizing drug intermediates, particularly for antihistamines. This emphasizes its application in biocatalytic processes and pharmaceutical synthesis (Kavi et al., 2021).

Photoluminescent Materials

Research on the synthesis, characterization, and application of zinc(II) complexes with derivatives of the compound revealed their interesting photoluminescent properties. This suggests the compound's utility in developing materials for optoelectronic applications (Ma et al., 2013).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO.ClH/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18;/h2-9,14H,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYIYVHAZMYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride

CAS RN

1443980-52-6
Record name Benzenemethanamine, α-(4-methoxyphenyl)-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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